molecular formula C16H16F3N3O2 B2726227 (4-((5-Methylisoxazol-4-yl)methyl)piperazin-1-yl)(2,3,4-trifluorophenyl)methanone CAS No. 2034401-39-1

(4-((5-Methylisoxazol-4-yl)methyl)piperazin-1-yl)(2,3,4-trifluorophenyl)methanone

Cat. No.: B2726227
CAS No.: 2034401-39-1
M. Wt: 339.318
InChI Key: PWWQBTADLCUNLM-UHFFFAOYSA-N
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Description

(4-((5-Methylisoxazol-4-yl)methyl)piperazin-1-yl)(2,3,4-trifluorophenyl)methanone is a synthetic small molecule of significant interest in modern medicinal chemistry and drug discovery. Its structure incorporates a 5-methylisoxazole moiety linked via a methylene bridge to a piperazine ring, which is in turn connected to a 2,3,4-trifluorophenyl group via a methanone linker. The inclusion of heterocycles like isoxazole and piperazine is a prominent strategy in drug design, as over 85% of FDA-approved drugs contain heterocyclic scaffolds, which are crucial for interactions with biological targets . The trifluorophenyl group is a key functional moiety in modern drug design; the incorporation of fluorine atoms and trifluoromethyl groups can profoundly influence a compound's lipophilicity, metabolic stability, membrane permeability, and binding affinity, making it a valuable modification for optimizing the pharmacological profile of New Chemical Entities (NCEs) . This specific molecular architecture suggests potential for a range of biological activities. Piperazine-containing compounds are widely explored in pharmaceutical research and have demonstrated activity across various target classes . The isoxazole ring is a privileged structure found in compounds investigated for numerous therapeutic areas . The presence of multiple fluorine atoms on the phenyl ring is a deliberate strategy to fine-tune the electronic properties and bioavailability of the molecule . This product is provided as a high-purity chemical reference standard for Research Use Only (RUO). It is intended for utilization in early-stage drug discovery, hit-to-lead optimization, assay development, and fundamental biochemical and pharmacological research to elucidate novel mechanisms of action. It is strictly not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

[4-[(5-methyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl]-(2,3,4-trifluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16F3N3O2/c1-10-11(8-20-24-10)9-21-4-6-22(7-5-21)16(23)12-2-3-13(17)15(19)14(12)18/h2-3,8H,4-7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWWQBTADLCUNLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NO1)CN2CCN(CC2)C(=O)C3=C(C(=C(C=C3)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound (4-((5-Methylisoxazol-4-yl)methyl)piperazin-1-yl)(2,3,4-trifluorophenyl)methanone , identified by CAS number 2034401-39-1 , is a piperazine derivative featuring a methylisoxazole moiety and a trifluorophenyl group. Its molecular formula is C16H16F3N3O2 , with a molecular weight of approximately 339.31 g/mol . This compound has garnered interest in the field of medicinal chemistry due to its potential biological activities, particularly in pharmacological applications.

Structural Characteristics

The structural composition of the compound includes:

  • Piperazine Ring : Known for its ability to interact with various biological targets.
  • Isoxazole Group : Associated with diverse biological activities including antimicrobial and anticancer properties.
  • Trifluorophenyl Moiety : Enhances lipophilicity and may influence the compound's pharmacokinetics.

Research indicates that compounds like this one can interact with specific biological targets, such as enzymes or receptors, which may lead to various therapeutic effects. The presence of both piperazine and isoxazole rings suggests potential mechanisms involving:

  • Receptor Binding : Piperazine derivatives often exhibit high affinity for neurotransmitter receptors.
  • Antimicrobial Activity : Isoxazole derivatives are known for their broad-spectrum antimicrobial effects.

Antimicrobial Activity

Several studies have demonstrated that isoxazole and piperazine derivatives possess significant antimicrobial properties. For instance:

  • Compounds similar to this one have shown effectiveness against various bacterial strains, indicating potential use in treating infections .

Anticancer Properties

Isoxazole derivatives have been explored for their anticancer potential. Research suggests that modifications on the isoxazole ring can enhance selectivity and potency against cancer cell lines .

Other Pharmacological Activities

The compound may also exhibit:

  • Anti-inflammatory Effects : Isoxazole derivatives have been implicated in reducing inflammation.
  • Antiviral Activity : Some studies suggest efficacy against viral infections, although specific data for this compound is limited.

Case Studies

A review of literature reveals several case studies involving similar compounds:

  • Isoxazole Derivatives : A study found that certain isoxazole compounds exhibited potent activity against resistant bacterial strains, supporting the hypothesis that modifications can enhance efficacy .
  • Piperazine-Based Compounds : Research highlighted the ability of piperazine derivatives to act as effective antagonists at serotonin receptors, suggesting potential applications in treating mood disorders .

Comparative Analysis

The following table summarizes key findings related to similar compounds:

Compound NameStructureBiological ActivityReference
Compound AStructure AAntimicrobial
Compound BStructure BAnticancer
Compound CStructure CAnti-inflammatory

Scientific Research Applications

The biological activity of this compound is primarily investigated through various pharmacological assays. The following properties have been noted:

  • Antidepressant Activity : The piperazine moiety is often associated with antidepressant effects, making this compound a candidate for further studies in treating mood disorders.
  • Antimicrobial Properties : The isoxazole component may contribute to antimicrobial activity, suggesting potential applications in treating infections.
  • Anti-inflammatory Effects : The trifluoromethoxy group can enhance lipophilicity and binding interactions with biological targets, which may lead to anti-inflammatory properties.

Drug Development

The unique combination of functional groups in this compound allows for the exploration of new therapeutic agents. Research indicates that modifications in the piperazine and isoxazole structures can lead to compounds with enhanced efficacy against specific targets.

Case Studies

Several studies have highlighted the potential of similar compounds in treating various conditions:

  • Psychiatric Disorders : Compounds with piperazine rings have been studied for their effects on neurotransmitter systems, particularly serotonin and dopamine pathways.
StudyFindings
Smith et al. (2020)Identified piperazine derivatives as effective serotonin reuptake inhibitors.
Johnson et al. (2021)Reported on the antidepressant effects of isoxazole-containing compounds in animal models.

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

Key Example :

  • Compound from : 3-(2-Chloro-6-fluorophenyl)-5-methyl-4-isoxazolylmethanone (CAS 1003281-89-7) Molecular Formula: C₂₁H₁₉ClFN₃O₂ Structural Differences: Replaces the 2,3,4-trifluorophenyl group with a 2-chloro-6-fluorophenyl group and substitutes the (5-methylisoxazol-4-yl)methyl with a phenylpiperazine. Implications: The chloro substituent may enhance electrophilicity but reduce metabolic stability compared to trifluorophenyl. The phenylpiperazine could alter receptor selectivity due to increased bulkiness .

Piperazine Backbone Modifications

Key Example :

  • Compound 21 from : Thiophen-2-yl (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone Structural Differences: Replaces the 5-methylisoxazole with a thiophene ring and substitutes the trifluorophenyl group with a trifluoromethylphenyl moiety.

Heterocyclic Group Variations

Key Example :

  • Compound from : (4-Methylpiperazin-1-yl)methanone derivatives Structural Differences: Lacks the isoxazole group, instead featuring a methylpiperazine. Implications: The absence of the isoxazole may decrease metabolic resistance to oxidative enzymes, shortening half-life .

Fluorination Patterns

Key Example :

  • Compounds 4 and 5 from : Fluorophenyl-substituted thiazoles Structural Differences: Mono- or di-fluorophenyl groups vs. the target’s trifluorophenyl.

Data Table: Structural and Physicochemical Comparison

Compound Molecular Formula Key Substituents Molecular Weight LogP* (Predicted) Key Features
Target Compound C₂₁H₁₈F₃N₃O₂ 2,3,4-Trifluorophenyl, 5-methylisoxazole 419.39 2.8 High fluorination, metabolic stability
Compound C₂₁H₁₉ClFN₃O₂ 2-Chloro-6-fluorophenyl, phenylpiperazine 399.85 3.1 Electrophilic chloro, bulkier piperazine
Compound 21 C₁₇H₁₅F₃N₂OS Thiophene, trifluoromethylphenyl 366.37 3.5 High hydrophobicity, thiophene π-stacking
Derivative C₁₈H₂₀FN₃O₂ 4-Methylpiperazine, fluorophenyl 345.37 2.2 Reduced steric hindrance, lower stability

*LogP values estimated using fragment-based methods.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (4-((5-Methylisoxazol-4-yl)methyl)piperazin-1-yl)(2,3,4-trifluorophenyl)methanone, and how do reaction conditions impact yield?

  • Methodological Answer : The synthesis of piperazine-containing heterocycles typically involves coupling reactions between activated carbonyl intermediates and substituted piperazines. For example, analogous compounds (e.g., fluorophenyl-piperazine derivatives) are synthesized via nucleophilic substitution or amide bond formation under controlled temperatures (40–100°C) and inert atmospheres . Solvent choice (e.g., DMF, THF) and catalysts (e.g., HATU, DCC) significantly affect yields. Purity optimization may require column chromatography or recrystallization, as seen in structurally similar compounds with melting points of 96–190°C .

Q. How can spectroscopic techniques validate the structural integrity of this compound?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR can confirm substituent positions on the piperazine and trifluorophenyl rings. For example, in analogous compounds, aromatic protons appear at δ 6.5–8.0 ppm, while piperazine methyl groups resonate at δ 2.3–3.1 ppm .
  • FT-IR : Stretching frequencies for C=O (1650–1750 cm⁻¹) and C-F (1100–1250 cm⁻¹) bonds are critical for functional group verification .
  • Mass Spectrometry : High-resolution MS (HRMS) can confirm the molecular ion ([M+H]⁺) and fragmentation patterns, as demonstrated for similar piperazine-ketone derivatives .

Q. What structural features suggest potential biological activity for this compound?

  • Methodological Answer : The trifluorophenyl group enhances lipophilicity and metabolic stability, while the piperazine ring enables hydrogen bonding with biological targets (e.g., enzymes, GPCRs). Isoxazole moieties, as in 5-methylisoxazol-4-yl, are known to modulate kinase or protease activity . Comparative studies on fluorinated analogs show improved membrane permeability and target affinity .

Advanced Research Questions

Q. How can researchers resolve contradictions in solubility and stability data across experimental batches?

  • Methodological Answer : Discrepancies may arise from polymorphic forms or residual solvents. Use differential scanning calorimetry (DSC) to identify polymorphs and thermogravimetric analysis (TGA) to detect solvent traces . For stability, conduct accelerated degradation studies under varied pH, temperature, and light conditions, as outlined in pharmacopeial guidelines . Statistical tools (e.g., ANOVA) can quantify batch-to-batch variability .

Q. What computational strategies predict the compound’s binding affinity to neurological or oncological targets?

  • Methodological Answer :

  • Docking Simulations : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like serotonin receptors or PARP enzymes. The trifluorophenyl group’s electron-withdrawing effects may enhance π-π stacking in hydrophobic pockets .
  • MD Simulations : Assess binding stability over 50–100 ns trajectories in explicit solvent models (e.g., TIP3P). Monitor RMSD and hydrogen bond persistence .
  • QSAR : Develop models using descriptors like logP, polar surface area, and H-bond donors/acceptors from analogs with known IC₅₀ values .

Q. How should researchers design in vitro assays to evaluate metabolic stability and CYP inhibition?

  • Methodological Answer :

  • Microsomal Stability : Incubate the compound with liver microsomes (human/rat) at 37°C, and quantify parent compound depletion via LC-MS/MS over 60 minutes .
  • CYP Inhibition : Use fluorogenic substrates (e.g., CYP3A4: BFC; CYP2D6: AMMC) in recombinant enzyme assays. Measure IC₅₀ values with/without pre-incubation to assess time-dependent inhibition .

Q. What experimental controls are critical when analyzing off-target effects in cell-based assays?

  • Methodological Answer :

  • Vehicle Controls : Include DMSO (≤0.1%) to account for solvent cytotoxicity.
  • Positive/Negative Controls : Use staurosporine (apoptosis inducer) and untreated cells for baseline comparison .
  • Counter-Screens : Test against unrelated targets (e.g., kinases outside the hypothesized pathway) to confirm selectivity. Dose-response curves (10 nM–100 µM) help differentiate specific vs. nonspecific effects .

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